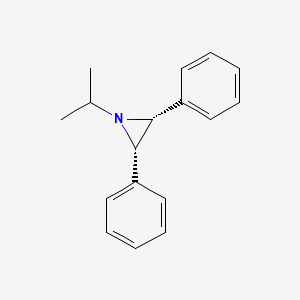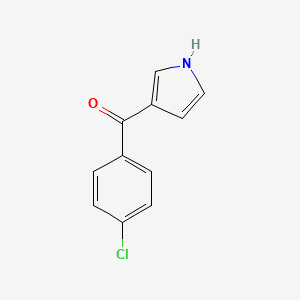
(4-Chlorophenyl)(1H-pyrrol-3-yl)methanone
Vue d'ensemble
Description
“(4-Chlorophenyl)(1H-pyrrol-3-yl)methanone” is a chemical compound with the linear formula C11H8ClNO . It has a molecular weight of 205.65 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H8ClNO/c12-10-3-1-8(2-4-10)11(14)9-5-6-13-7-9/h1-7,13H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“this compound” is a white to off-white solid . The storage temperature is room temperature .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
One-Pot Synthesis Methods : Research by Kaur and Kumar (2018) demonstrated an efficient one-pot synthetic procedure for pyrrole derivatives, which are chemically similar to (4-Chlorophenyl)(1H-pyrrol-3-yl)methanone. This method offers economical synthesis with good yields (R. Kaur & Kapil Kumar, 2018).
Molecular Structure and Spectroscopic Analysis : Studies by Sivakumar et al. (2021) on similar compounds involved detailed experimental and theoretical vibrational studies, providing insights into the molecular structure and stability of such compounds (C. Sivakumar et al., 2021).
Biochemical Applications and Molecular Docking
Antimicrobial and Antifungal Activities : Jayasheela et al. (2018) investigated the antimicrobial properties of related compounds, demonstrating potential as anti-Candida agents. Their study included molecular docking studies to understand ligand-protein interactions (K. Jayasheela et al., 2018).
Potential in Anticancer Research : Katariya et al. (2021) synthesized compounds with structures similar to this compound and studied their anticancer and antimicrobial potential. The findings suggest these compounds could assist in overcoming microbe resistance to pharmaceutical drugs (Kanubhai D. Katariya et al., 2021).
Chemical Properties and Reactions
Vibrational Activities and Electronic Properties : The study by Shahana and Yardily (2020) on similar compounds analyzed their vibrational activities, electronic properties, and conducted molecular docking studies, providing a comprehensive understanding of the chemical behavior of these compounds (M. Shahana & A. Yardily, 2020).
Reduction Reactions and New Syntheses : Kimbaris and Varvounis (2000) explored the reduction of acylpyrroles, leading to the synthesis of new chemical structures. This type of research is fundamental in expanding the applications of compounds like this compound (A. Kimbaris & G. Varvounis, 2000).
Chemical Synthesis and Structural Analysis
Efficient One-Pot Synthesis : A study by Kaur and Kumar (2018) describes an efficient one-pot synthetic procedure for pyrrole derivatives, showcasing the utility in synthesizing compounds with structural similarities to this compound. This method is economical and yields good results (Kaur & Kumar, 2018).
Spectroscopic and Quantum Chemical Analysis : Sivakumar et al. (2021) conducted a comprehensive vibrational study of a molecule structurally akin to this compound. The research combines experimental and theoretical approaches, including DFT analysis, to understand molecular stability and structure (Sivakumar et al., 2021).
Biomedical Applications
Antimicrobial and Antifungal Properties : Research by Jayasheela et al. (2018) explored the antimicrobial potential of a compound closely related to this compound. Their work includes molecular docking studies to understand interactions with biological targets, highlighting potential in developing new antimicrobial agents (Jayasheela et al., 2018).
Anticancer Activity : A study by Katariya et al. (2021) synthesized and evaluated compounds structurally related to this compound for their anticancer properties. This research provides insights into the potential therapeutic applications of such compounds (Katariya et al., 2021).
Chemical Properties and Reactions
- Novel Synthesis and Reactivity : The work of Kimbaris and Varvounis (2000) presents new synthetic pathways and reactions for compounds similar to this compound, expanding the understanding of their chemical behavior and potential applications (Kimbaris & Varvounis, 2000).
Safety and Hazards
Propriétés
IUPAC Name |
(4-chlorophenyl)-(1H-pyrrol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-10-3-1-8(2-4-10)11(14)9-5-6-13-7-9/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSLXEUIQZMKFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CNC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505651 | |
| Record name | (4-Chlorophenyl)(1H-pyrrol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62128-38-5 | |
| Record name | (4-Chlorophenyl)(1H-pyrrol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



acetic acid](/img/structure/B1601521.png)
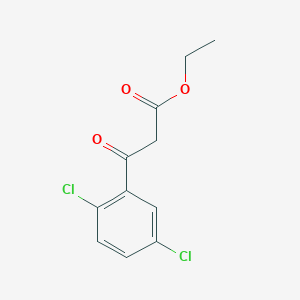
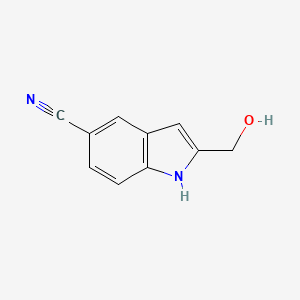
![3-(1,4-Diazepan-1-yl)benzo[d]isothiazole](/img/structure/B1601524.png)
![[4,4'-Bipyridin]-3-amine](/img/structure/B1601526.png)
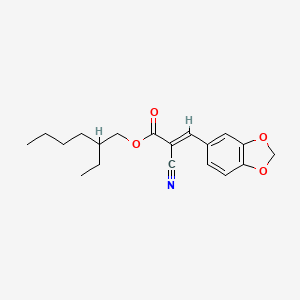
![1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1601529.png)
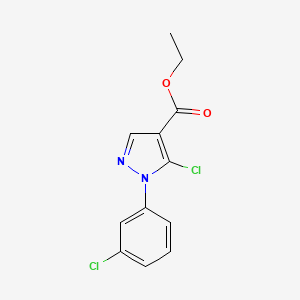
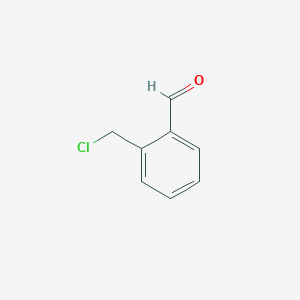



![Ethyl imidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B1601540.png)
